

An In-Depth Technical Guide to GSK189254A: Chemical Structure, Properties, and Experimental Analysis

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Compound of Interest

Compound Name: GSK189254A

Cat. No.: B8055835

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **GSK189254A**, a potent and selective histamine H3 receptor inverse agonist. The document details its chemical structure, physicochemical and pharmacological properties, and outlines key experimental protocols for its characterization.

Chemical Structure and Identification

GSK189254A, also known as 6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide, is a small molecule with a well-defined chemical structure.^{[1][2]} Its identity is established through various nomenclature and registry systems.

Identifier	Value
IUPAC Name	6-[(3-cyclobutyl-1,2,4,5-tetrahydro-3-benzazepin-7-yl)oxy]-N-methylpyridine-3-carboxamide
SMILES	<chem>CNC(=O)C1=CN=C(C=C1)OC2=CC3=C(CCN(CC3)C4CCC4)C=C2</chem> [2]
InChI	InChI=1S/C21H25N3O2/c1-22-21(25)17-6-8-20(23-14-17)26-19-7-5-15-9-11-24(18-3-2-4-18)12-10-16(15)13-19/h5-8,13-14,18H,2-4,9-12H2,1H3,(H,22,25) [1] [2]
InChIKey	WROHEWWOCPRMIA-UHFFFAOYSA-N [1] [2]
CAS Number	720690-73-3 [1]
Molecular Formula	C21H25N3O2 [1]
Molar Mass	351.450 g·mol ⁻¹ [1]

Physicochemical Properties

The physicochemical properties of **GSK189254A** are crucial for its formulation, delivery, and pharmacokinetic profile. A summary of these properties is presented below.

Property	Value
Appearance	Solid powder
Solubility	Soluble in DMSO.[3] Insoluble in water. Formulated in 1% (w/v) aqueous methylcellulose for in vivo studies.
LogP	3.2
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	4
Rotatable Bonds	4
Topological Polar Surface Area	54.5 Å²
Storage	Store at -20°C for long-term stability.
λ _{max}	239 nm

Pharmacological Properties

GSK189254A is a potent and highly selective inverse agonist of the histamine H3 receptor.[2] Its pharmacological activity has been characterized across various in vitro and in vivo models.

Binding Affinity

Receptor	Species	pKi	Ki (nM)
H3	Human	9.59 - 9.90	0.13 - 0.26
H3	Rat	8.51 - 9.17	0.68 - 3.09
H3	Mouse	-	1.74

Functional Activity

Assay	Species	Value
Functional Antagonism (pA2)	Human	9.06 (cAMP assay)
Inverse Agonism (pIC50)	Human	8.20 ([35S]GTPγS binding)

Selectivity

GSK189254A exhibits exceptional selectivity for the human histamine H3 receptor, with over 10,000-fold greater affinity compared to a wide range of other receptors, ion channels, and transporters.^[2]

In Vivo Efficacy

Model	Species	Endpoint	ED50 / ID50
Ex vivo [³ H]R- α -methylhistamine binding	Rat	Inhibition of binding	0.17 mg/kg (p.o.)
R- α -methylhistamine-induced dipsogenia	Rat	Blockade of drinking	0.03 mg/kg (p.o.)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of research on **GSK189254A**.

Radioligand Binding Assay

This protocol determines the binding affinity of **GSK189254A** for the histamine H3 receptor.

Materials:

- Cell membranes prepared from cells expressing the histamine H3 receptor (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [³H]**GSK189254A** or another suitable H3 receptor radioligand.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash Buffer: Cold Assay Buffer.
- Non-specific binding control: High concentration of a non-labeled H3 receptor ligand (e.g., 10 μ M imetit).

- 96-well filter plates (e.g., GF/C).
- Scintillation counter.

Procedure:

- Prepare serial dilutions of unlabeled **GSK189254A**.
- In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its K_d), and either the unlabeled **GSK189254A** dilution or buffer (for total binding) or the non-specific binding control.
- Incubate the plate at room temperature for a predetermined time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and add scintillation cocktail.
- Quantify the radioactivity in each well using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the K_i value for **GSK189254A** by fitting the competition binding data to a one-site or two-site binding model using appropriate software (e.g., Prism).

cAMP Accumulation Assay

This functional assay measures the inverse agonist activity of **GSK189254A**.

Materials:

- CHO-K1 or HEK293 cells stably expressing the human histamine H3 receptor.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.
- Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

- Forskolin (optional, to increase the assay window).
- cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

- Seed the H3 receptor-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.
- Wash the cells with assay buffer.
- Add serial dilutions of **GSK189254A** to the cells, along with the phosphodiesterase inhibitor and optionally forskolin.
- Incubate at room temperature for 30 minutes.
- Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP detection kit according to the manufacturer's instructions.
- Plot the cAMP concentration against the log of the **GSK189254A** concentration and fit the data to a sigmoidal dose-response curve to determine the pIC50 and the maximum effect.

In Vivo Microdialysis for Acetylcholine Release

This protocol assesses the effect of **GSK189254A** on neurotransmitter release in the brain.

Materials:

- Male Sprague-Dawley rats.
- Stereotaxic apparatus.
- Microdialysis probes.
- Perfusion pump.
- Artificial cerebrospinal fluid (aCSF).
- **GSK189254A** formulated for oral administration.

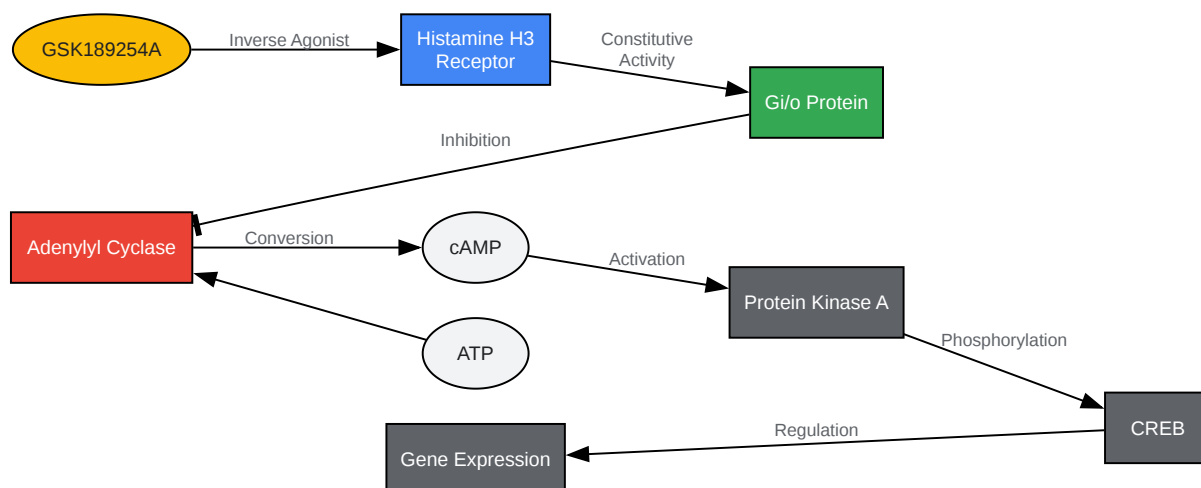
- Analytical system for measuring acetylcholine (e.g., HPLC with electrochemical detection).

Procedure:

- Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex or hippocampus) of anesthetized rats.
- Allow the animals to recover for several days.
- On the day of the experiment, insert a microdialysis probe through the guide cannula.
- Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 $\mu\text{L}/\text{min}$).
- Collect baseline dialysate samples at regular intervals.
- Administer **GSK189254A** orally at the desired doses.
- Continue collecting dialysate samples for several hours post-administration.
- Analyze the concentration of acetylcholine in the dialysate samples using a suitable analytical method.
- Express the changes in acetylcholine release as a percentage of the baseline levels.

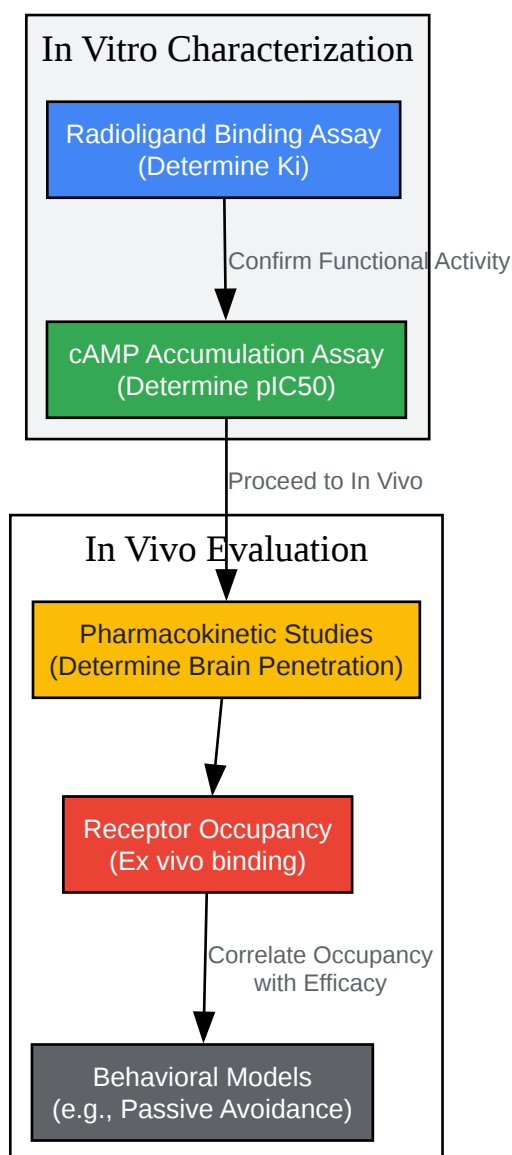
Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.



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Caption: Signaling pathway of the histamine H3 receptor and the effect of **GSK189254A**.



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Caption: A typical preclinical workflow for the characterization of **GSK189254A**.

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References

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